1-(4-Acetylphenyl)-3-(3-pyridyl)urea
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Overview
Description
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA, which includes both an acetylphenyl and a pyridyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA typically involves the reaction of 4-acetylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyridyl groups may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL)-N’-(2-PYRIDYL)UREA
- N-(4-ACETYLPHENYL)-N’-(4-PYRIDYL)UREA
- N-(4-METHOXYPHENYL)-N’-(3-PYRIDYL)UREA
Uniqueness
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is unique due to the specific positioning of the acetylphenyl and pyridyl groups. This unique structure may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-6-12(7-5-11)16-14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H2,16,17,19) |
InChI Key |
LDRAPRMPDNJWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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